5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine trione core substituted with a dichlorobenzyl group and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:
Formation of the Pyrimidine Trione Core: The pyrimidine trione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the pyrimidine trione core.
Methoxybenzylidene Substitution: The final step involves the formation of the methoxybenzylidene moiety through a condensation reaction between the pyrimidine trione derivative and a methoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichlorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the benzylidene moiety could produce a methoxybenzyl derivative.
Scientific Research Applications
5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of both dichlorobenzyl and methoxybenzylidene groups may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H14Cl2N2O5 |
---|---|
Molecular Weight |
421.2g/mol |
IUPAC Name |
5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H14Cl2N2O5/c1-27-16-7-10(6-13-17(24)22-19(26)23-18(13)25)2-5-15(16)28-9-11-3-4-12(20)8-14(11)21/h2-8H,9H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
NSUYNWCWXSBAPA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.